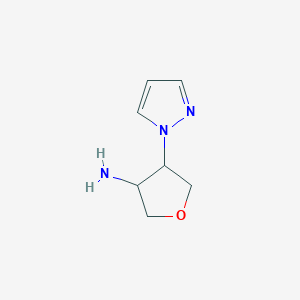
1-Azido-4-fluoro-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-4-fluoro-2-iodobenzene is an organic compound that belongs to the class of azido-substituted aromatic compounds It is characterized by the presence of an azido group (-N₃), a fluorine atom, and an iodine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Azido-4-fluoro-2-iodobenzene can be synthesized through a multi-step process. One common method involves the diazotization of 4-fluoroaniline followed by a Sandmeyer reaction to introduce the iodine atom. The azido group can then be introduced using sodium azide under appropriate reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring safety measures due to the potentially hazardous nature of azido compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azido-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Cross-Coupling Reactions: The presence of the iodine atom makes it a suitable candidate for palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted aromatic compounds, while substitution reactions can produce derivatives with different functional groups.
Applications De Recherche Scientifique
1-Azido-4-fluoro-2-iodobenzene has several applications in scientific research:
Biology: Employed in bioconjugation techniques, where the azido group can react with alkynes in click chemistry to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-azido-4-fluoro-2-iodobenzene involves its reactivity due to the presence of the azido group and the halogen atoms. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-4-iodobenzene: Lacks the azido group, making it less reactive in click chemistry but still useful in cross-coupling reactions.
4-Fluoroiodobenzene: Another similar compound with applications in radiochemistry and cross-coupling reactions.
Uniqueness
1-Azido-4-fluoro-2-iodobenzene is unique due to the presence of both an azido group and two different halogen atoms. This combination of functional groups provides a versatile platform for various chemical transformations and applications in multiple fields of research.
Propriétés
Formule moléculaire |
C6H3FIN3 |
|---|---|
Poids moléculaire |
263.01 g/mol |
Nom IUPAC |
1-azido-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C6H3FIN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H |
Clé InChI |
KMIKLDUXYIOWNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)I)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione](/img/structure/B12312322.png)






![3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12312365.png)

![(3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl)methanol](/img/structure/B12312383.png)



![N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine](/img/structure/B12312409.png)
